molecular formula C13H18N2O3 B14834587 5-Tert-butoxy-3-cyclopropoxypicolinamide

5-Tert-butoxy-3-cyclopropoxypicolinamide

Cat. No.: B14834587
M. Wt: 250.29 g/mol
InChI Key: YASVMVMQZMJLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butoxy-3-cyclopropoxypicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-3-cyclopropoxypicolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as picolinic acid derivatives, tert-butyl alcohol, and cyclopropyl alcohol.

    Protection of Functional Groups: The functional groups on the picolinic acid derivative are protected using tert-butyl and cyclopropyl groups to prevent unwanted side reactions.

    Amidation Reaction: The protected picolinic acid derivative undergoes an amidation reaction with an appropriate amine to form the picolinamide core.

    Deprotection: The tert-butyl and cyclopropyl protecting groups are removed under specific conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation for purification.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-3-cyclopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-Tert-butoxy-3-cyclopropoxypicolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Alteration of Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butoxy-3-cyclopropoxypyridine: Similar structure but with a pyridine core.

    5-Tert-butoxy-3-cyclopropoxybenzamide: Similar structure but with a benzamide core.

    5-Tert-butoxy-3-cyclopropoxyquinoline: Similar structure but with a quinoline core.

Uniqueness

5-Tert-butoxy-3-cyclopropoxypicolinamide is unique due to its specific combination of tert-butoxy and cyclopropoxy groups attached to a picolinamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-9-6-10(17-8-4-5-8)11(12(14)16)15-7-9/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

YASVMVMQZMJLGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(N=C1)C(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.